![molecular formula C27H32N4O4S B605970 2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide CAS No. 896683-84-4](/img/structure/B605970.png)
2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide
Overview
Description
BC-1471 is a selective antagonist of deubiquitinase STAM-binding protein (STAMBP) which decreases NALP7 protein levels and suppresses IL-1β release after TLR agonism.
Scientific Research Applications
Inhibition of STAMBP Deubiquitinase Activity
BC-1471 is a STAM-binding protein (STAMBP) deubiquitinase inhibitor . Deubiquitinases (DUBs) are enzymes that remove ubiquitin moieties from proteins, reversing the process of ubiquitination. This process is crucial in various biological pathways, and DUBs have been targeted for drug discovery . BC-1471 has been shown to inhibit the isopeptidase activity of STAMBP effectively .
Inhibition of NALP7 Inflammasome Activity
BC-1471 has been found to inhibit the activity of the NALP7 inflammasome . Inflammasomes are protein complexes involved in the immune response, and their activity can lead to inflammation. NALP7 is a specific type of inflammasome, and its inhibition by BC-1471 could have implications for the treatment of inflammatory diseases .
Mechanism of Action
Target of Action
The primary target of 2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide, also known as BC-1471, is the STAM-binding protein (STAMBP), a deubiquitinase . STAMBP plays a crucial role in the deubiquitination process, which is a posttranslational protein modification involved in a myriad of biological pathways .
Mode of Action
BC-1471 inhibits the isopeptidase activity of STAMBP . Isopeptidase activity is essential for the function of deubiquitinases like STAMBP, which deconjugate the single ubiquitin moiety or poly-ubiquitin chains from substrates . By inhibiting this activity, BC-1471 disrupts the normal function of STAMBP .
Biochemical Pathways
The inhibition of STAMBP by BC-1471 affects the ubiquitin-proteasome system (UPS), a central pathway in cellular function that regulates numerous biological processes, including immune responses, DNA repair, and the cell cycle . By disrupting the function of STAMBP, BC-1471 can influence these processes.
Result of Action
BC-1471 decreases the protein levels of NALP7, a constituent of the inflammasome, and suppresses the release of interleukin (IL)-1b after Toll-like receptor agonism . This suggests that BC-1471 can influence the regulation of innate immune responses .
properties
IUPAC Name |
2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRCJKXXVVAMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper and its potential implications?
A1: The research paper [] investigates the role of the deubiquitinase STAMBP in regulating the NALP7 inflammasome, a key component of the innate immune system. While the abstract doesn't provide specific details about the compound "2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide", it highlights the broader scientific context of targeting deubiquitinases like STAMBP to potentially modulate inflammasome activity. This could have implications for developing new therapeutic strategies for inflammatory diseases associated with dysregulated NALP7 inflammasome activity.
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